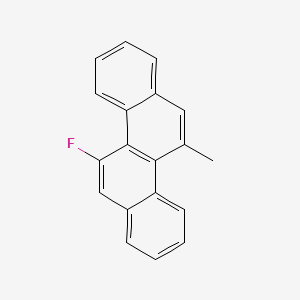

11-Fluoro-5-methylchrysene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.govnih.govresearchgate.net Their structures, which consist of ortho- or peri-fused benzene (B151609) rings in various arrangements, form the basis for a wide range of chemical research. oup.com Historically, PAHs have been a focal point of study due to their prevalence as products of incomplete combustion of organic materials like coal, oil, and gas. nih.govebsco.com This has led to extensive investigation into their environmental presence and toxicological profiles, with some PAHs being identified as carcinogens. nih.govebsco.comresearchgate.net

Beyond environmental science, the rigid, planar, and π-conjugated systems of PAHs make them ideal candidates for materials science research, particularly in the development of organic semiconductors. oup.comresearchgate.net Their inherent electronic properties and the potential for chemical modification allow for the tuning of their characteristics for applications in electronic devices. oup.comacs.org The study of PAHs also provides fundamental insights into aromaticity, chemical bonding, and reaction mechanisms. researchgate.netacs.org

The Role of Fluorine Substitution in Modifying Aromatic Systems for Academic Study

The introduction of fluorine atoms into PAH frameworks, creating F-PAHs, offers a powerful tool for modulating the properties of these aromatic systems for academic purposes. oup.comresearchgate.net Fluorine's high electronegativity significantly alters the electronic landscape of the molecule. oup.com This can lower the energy levels of the highest occupied molecular orbital (HOMO), which in turn can increase the resistance of the F-PAH to oxidation. oup.com

Furthermore, fluorine substitution can influence a molecule's physical properties. For instance, the introduction of fluorine can enhance the solubility of PAHs in organic solvents, a significant advantage for their study and application. oup.comresearchgate.net Despite its strong electron-withdrawing nature, fluorine has a relatively small size (low steric demand), meaning its incorporation is less likely to distort the planarity of the aromatic system, a crucial factor for many of their applications. oup.comoup.com The carbon-fluorine bond is also very strong, which can be used to block specific metabolic pathways in toxicological studies or prevent unwanted reactions. researchgate.net This strategic placement of fluorine allows researchers to probe the structure-activity relationships of these molecules with a high degree of precision. nih.gov

From a synthetic standpoint, the presence of fluorine can enable novel chemical transformations. For example, the ability of fluorine to stabilize adjacent carbocations has been exploited in the development of new methods for constructing complex F-PAHs. oup.comoup.com

Contextualization of 11-Fluoro-5-methylchrysene within Fluorinated Chrysene (B1668918) Research

Chrysene is a four-ring PAH that, along with its derivatives, has been a subject of significant research interest. nih.gov The methylation of chrysene, particularly to form 5-methylchrysene (B135471), has been shown to be a critical factor in its biological activity. annualreviews.orgnih.gov 5-Methylchrysene is a known carcinogen, and its mechanism of action has been extensively studied. annualreviews.orgchemicalbook.com

The synthesis and study of fluorinated derivatives of 5-methylchrysene, such as this compound, are crucial for understanding the intricate relationship between structure and biological activity. annualreviews.org By strategically placing a fluorine atom at the 11-position, researchers can investigate how this modification affects the metabolic activation of the parent compound, 5-methylchrysene. annualreviews.org

Research has shown that the carcinogenicity of fluorinated 5-methylchrysene derivatives is highly dependent on the position of the fluorine atom. For example, studies have indicated that the 11-fluorinated derivative retains carcinogenic potential comparable to the parent 5-methylchrysene. annualreviews.org This suggests that fluorine substitution at this specific position does not hinder the metabolic processes that lead to its carcinogenic activity. In contrast, fluorination at other positions, such as the 1- or 3-positions, can render the compound inactive as a complete carcinogen. annualreviews.org These findings highlight the power of using fluorine as a probe to map out the critical regions of a molecule involved in its biological effects.

The study of this compound, therefore, sits (B43327) at the intersection of several key research areas: the fundamental chemistry of PAHs, the modifying effects of fluorination, and the structure-activity relationships of carcinogenic compounds.

Interactive Data Table: Properties of Chrysene and its Derivatives

| Compound Name | Molecular Formula | Carcinogenic Activity | Key Research Finding |

| Chrysene | C18H12 | Yes | A foundational PAH for studying the effects of substitution. nih.gov |

| 5-Methylchrysene | C19H14 | Yes | A potent carcinogen whose metabolic activation is well-studied. annualreviews.orgchemicalbook.com |

| 1-Fluoro-5-methylchrysene | C19H13F | Inactive | Fluorination at the 1-position deactivates its carcinogenic properties. annualreviews.org |

| 3-Fluoro-5-methylchrysene | C19H13F | Inactive | Fluorination at the 3-position also leads to inactivation. annualreviews.org |

| This compound | C19H13F | Yes | Retains carcinogenicity similar to the parent compound, 5-methylchrysene. annualreviews.org |

| 12-Fluoro-5-methylchrysene (B1218068) | C19H13F | Less Potent | Shows significantly reduced carcinogenic potency compared to 5-methylchrysene. annualreviews.org |

Structure

3D Structure

Properties

CAS No. |

64977-49-7 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

5-fluoro-11-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-10-13-6-2-5-9-16(13)19-17(20)11-14-7-3-4-8-15(14)18(12)19/h2-11H,1H3 |

InChI Key |

VDDOUBDAAMGGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3F |

Origin of Product |

United States |

Synthetic Methodologies for 11 Fluoro 5 Methylchrysene

Established Synthetic Pathways for Fluorinated Methylchrysenes

The synthesis of fluorinated derivatives of 5-methylchrysene (B135471) has been a subject of significant interest, largely propelled by studies on chemical carcinogenesis. Seminal work in this area was conducted by Hecht, Amin, Hoffmann, and their collaborators, who prepared a series of monofluoro-5-methylchrysenes to investigate the effect of fluorine substitution on metabolic activation and carcinogenicity. oup.comannualreviews.orgscispace.com

A common strategy for the synthesis of these compounds involves a multi-step process starting from simpler aromatic precursors. One established pathway to the core structure of 5-methylchrysene and its derivatives proceeds through the cyclization of appropriately substituted precursors. For instance, the synthesis of various angular ring methoxy-5-methylchrysenes has been reported, which can serve as versatile intermediates. acs.orgoup.comacgpubs.org These methoxy (B1213986) compounds can be demethylated to the corresponding hydroxy derivatives (phenols). The phenolic group can then be converted to a fluorine atom via methods such as the Schiemann reaction, which involves the formation of a diazonium salt from an amino group (derived from the corresponding nitro compound) and subsequent thermal decomposition in the presence of a fluoride (B91410) source like fluoroboric acid.

Another foundational approach is the photochemical cyclization of stilbene-like molecules, a method that has been successfully employed for the synthesis of various methylchrysenes. oup.com This technique, however, can sometimes lead to mixtures of isomers depending on the substitution pattern of the precursor.

Novel Synthetic Routes and Precursors for 11-Fluoro-5-methylchrysene

While specific literature detailing a "novel" route exclusively for this compound is not abundant, the principles of modern synthetic organic chemistry allow for the design of efficient pathways. A promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct key biaryl intermediates. ufrn.br

A plausible novel synthetic route for this compound could commence with a fluorinated naphthalene (B1677914) derivative, for instance, a bromo- or boronic acid-substituted fluoronaphthalene. This precursor would then be coupled with a suitably substituted phenyl derivative to construct the necessary carbon skeleton. Subsequent intramolecular cyclization, often acid-catalyzed, would then form the chrysene (B1668918) ring system. The regioselectivity of this cyclization is a critical factor and is influenced by the directing effects of the substituents on the aromatic rings. ufrn.br

For example, the Suzuki coupling of a fluoronaphthalene boronic acid with a bromo-substituted phenylacetone (B166967) derivative could yield a precursor that, upon acid-catalyzed cyclization, would generate the fluorinated methylchrysene framework. The strategic placement of the fluorine atom on the initial naphthalene ring is key to ensuring the desired 11-fluoro substitution in the final product.

Advances in Regiospecific Fluorination Techniques Applied to Chrysene Systems

The direct and regiospecific fluorination of a pre-formed chrysene skeleton presents a significant challenge due to the multiple reactive positions on the polycyclic aromatic system. However, advancements in fluorination chemistry offer potential solutions.

Modern electrophilic fluorinating agents, which are safer and more selective than traditional reagents like fluorine gas, could be employed. iarc.fr Reagents such as Selectfluor® (F-TEDA-BF4) have shown utility in the fluorination of electron-rich aromatic compounds. The success of such a reaction on a chrysene system would depend heavily on the directing effects of the existing methyl group and the inherent reactivity of the different positions on the chrysene nucleus.

Another advanced strategy is nucleophilic aromatic substitution (SNAr) on a suitably activated chrysene precursor. This could involve, for example, the displacement of a nitro group or a halogen atom from a highly electron-deficient chrysene derivative by a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent. osti.gov Mechanochemical methods for solid-state nucleophilic fluorination are also emerging as an environmentally friendlier alternative. osti.gov

For the specific synthesis of this compound, a late-stage fluorination approach would likely require the synthesis of a precursor with a leaving group at the 11-position, such as 11-bromo- or 11-nitro-5-methylchrysene. The subsequent fluorination would then need to be optimized to achieve a good yield of the desired product.

Comparison of Synthetic Yields and Efficiencies for Isomeric Fluorinated Methylchrysenes

Pathways that build the fluorinated ring system from a pre-fluorinated starting material often offer better control over the final position of the fluorine atom, potentially leading to higher yields of the desired isomer without the need for extensive purification from isomeric byproducts.

The following table provides a conceptual comparison of potential synthetic strategies and their likely efficiencies for producing a specific isomer like this compound.

| Synthetic Strategy | Key Reaction Steps | Probable Yield | Purity/Separation Challenges |

| Linear Synthesis with Late-Stage Fluorination | Multi-step synthesis of a precursor (e.g., 11-amino-5-methylchrysene), followed by Schiemann reaction. | Low to Moderate | Can be high if the precursor is pure. The fluorination step itself can have variable yields. |

| Convergent Synthesis via Cross-Coupling | Suzuki or other Pd-catalyzed coupling of a fluorinated building block with another aromatic fragment, followed by cyclization. | Moderate to High | Regioselectivity of the final cyclization step can be an issue, potentially leading to isomeric byproducts. |

| Photochemical Cyclization | Photocyclization of a fluorinated stilbene-type precursor. | Moderate | Often produces mixtures of isomers that can be difficult to separate. |

It is important to note that the optimization of reaction conditions for each step is crucial for maximizing the yield and efficiency of the synthesis of any specific fluorinated methylchrysene isomer.

Advanced Spectroscopic Characterization of 11 Fluoro 5 Methylchrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of 11-Fluoro-5-methylchrysene offers a comprehensive view of its molecular structure. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis, revealing not only the basic carbon-hydrogen framework but also the specific influence of the fluorine substituent on the electronic and spatial properties of the chrysene (B1668918) system.

Detailed ¹H NMR Spectral Analysis of this compound

A detailed analysis of the ¹H NMR spectrum is the first step in characterizing the proton environment of this compound. The aromatic protons of the chrysene core resonate in a characteristic downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The methyl group at the 5-position, in contrast, appears as a singlet in the upfield region, generally around 2.5-3.0 ppm.

The presence of the fluorine atom at the 11-position introduces further complexity and informational depth to the spectrum through hydrogen-fluorine (ⁿJ(HF)) spin-spin coupling. This coupling causes the signals of nearby protons to appear as multiplets (e.g., doublets or doublet of doublets), with the magnitude of the coupling constant being dependent on the number of bonds separating the proton and the fluorine atom. Protons in closer proximity to the fluorine atom are expected to exhibit more significant splitting.

Table 1: Hypothetical ¹H NMR Data for this compound This table is populated with representative data based on known spectral characteristics of similar compounds, as specific experimental values were not available in the searched literature.

Carbon-13 (¹³C) NMR Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon directly bonded to the fluorine atom (C-11) will exhibit a large one-bond carbon-fluorine coupling (¹J(CF)), appearing as a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine.

Other carbons in the vicinity of the fluorine atom will also show smaller, long-range couplings (ⁿJ(CF)), providing valuable information for definitive signal assignments. The methyl carbon signal appears at a much higher field, typically between 20-30 ppm. The complete assignment of the ¹³C spectrum is often facilitated by two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon signals with their directly attached or long-range coupled protons, respectively.

Table 2: Hypothetical ¹³C NMR Data for this compound This table is populated with representative data based on known spectral characteristics of similar compounds, as specific experimental values were not available in the searched literature.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides strong, sharp signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic surroundings within the aromatic system. For fluoroarenes, the ¹⁹F chemical shifts typically appear in a range of -100 to -140 ppm relative to a standard such as CFCl₃.

The ¹⁹F NMR spectrum will show couplings to nearby protons (ⁿJ(HF)), resulting in a complex multiplet. This multiplet pattern can be analyzed to confirm the position of the fluorine atom and to gain further insight into the geometry of the molecule.

Analysis of Carbon-Fluorine (ⁿJ(CF)) and Hydrogen-Fluorine (ⁿJ(HF)) Coupling Constants

The spin-spin coupling constants between fluorine and carbon (ⁿJ(CF)) or hydrogen (ⁿJ(HF)) are a rich source of structural information. The magnitude of these couplings depends on the number of intervening bonds (n), the dihedral angles between the coupled nuclei, and the nature of the chemical bonds.

¹J(CF): The one-bond coupling is typically large, on the order of 240-260 Hz for sp² carbons, and is a clear indicator of the carbon directly attached to the fluorine.

²J(CF) and ³J(CF): Two- and three-bond couplings are smaller and provide information about the connectivity around the fluorine atom.

ⁿJ(HF): Hydrogen-fluorine couplings are also distance and geometry-dependent. For aromatic systems, ³J(HF) (ortho) is typically larger than ⁴J(HF) (meta) and ⁵J(HF) (para).

For this compound, it has been noted in the literature that the signs of ⁿ⁺¹J(HF) are negative and opposite to those of the corresponding ⁿJ(CF). This information is crucial for detailed conformational and electronic structural analysis.

Table 3: Typical Ranges for ⁿJ(CF) and ⁿJ(HF) Coupling Constants in Fluoroaromatic Compounds

Through-Space Coupling Interactions in Fluorinated Chrysene Derivatives

In sterically crowded molecules like this compound, where the fluorine atom is located in a "bay region," non-bonding interactions can lead to "through-space" spin-spin coupling. This phenomenon occurs when the orbitals of two nuclei that are close in space, but not directly connected by a short chain of bonds, overlap.

For this compound, a through-space coupling is expected between the fluorine at position 11 and the proton at position 12. This interaction is transmitted directly through space rather than through the covalent bond framework and can result in unusually large long-range coupling constants. The magnitude of this through-space coupling is highly sensitive to the internuclear distance between the coupled nuclei, providing a powerful tool for probing the molecule's conformation and the degree of steric hindrance in the bay region.

Mass Spectrometry (MS) Characterization Techniques for Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₃F), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to its exact mass.

Table 4: List of Chemical Compounds

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's covalent bonds and their arrangement. These methods probe the quantized vibrational energy levels of a molecule, which are determined by the masses of the atoms and the forces of the bonds connecting them. For this compound, the vibrational spectra are expected to be rich and complex, containing characteristic modes from the chrysene core, as well as distinct vibrations from the methyl and fluoro substituents.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that match the vibrational modes of the molecule, provided these vibrations induce a change in the molecular dipole moment.

Raman Spectroscopy , in contrast, involves the inelastic scattering of monochromatic light, typically from a laser. The resulting frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

For this compound, the vibrational modes can be categorized as follows:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. The chrysene backbone of this compound possesses multiple aromatic C-H bonds, which will give rise to a series of sharp absorption bands in this region of the IR spectrum and corresponding scattering peaks in the Raman spectrum.

Aliphatic C-H Stretching: The methyl group introduces aliphatic C-H bonds, which have characteristic symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings are expected to produce a set of complex bands between 1620 cm⁻¹ and 1450 cm⁻¹. These are often strong in both IR and Raman spectra and are highly characteristic of the PAH framework.

C-F Stretching and Bending: The presence of the fluorine atom is expected to give rise to a strong C-F stretching vibration, typically in the range of 1250-1000 cm⁻¹. This band is usually very intense in the IR spectrum. C-F bending vibrations are expected at lower frequencies.

In-plane and Out-of-plane C-H Bending: These vibrations occur at lower wavenumbers. In-plane bending modes are typically found in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations, which are often intense in the IR spectra of PAHs, appear in the 900-675 cm⁻¹ range. The substitution pattern on the aromatic rings influences the exact positions of these bands.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2975-2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620-1450 | Medium to Strong | Strong |

| C-F Stretch | 1250-1000 | Strong | Weak |

| In-plane C-H Bend | 1300-1000 | Medium | Medium |

| Out-of-plane C-H Bend | 900-675 | Strong | Weak |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For aromatic systems like this compound, these transitions primarily involve the π-electrons of the conjugated system.

UV-Vis Spectroscopy measures the absorption of UV and visible light as a function of wavelength. The absorption of a photon with the appropriate energy excites an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is a plot of absorbance versus wavelength.

The UV-Vis spectrum of chrysene, the parent PAH, exhibits a complex pattern of absorption bands. These are often classified, using Clar's notation, as α, p (or β), and β' bands, which correspond to different π-π* transitions. The introduction of substituents like methyl and fluoro groups is expected to cause shifts in the positions and changes in the intensities of these bands.

Methyl Group Effect: The methyl group is an electron-donating group, which can cause a small red-shift (bathochromic shift) of the absorption bands due to the destabilization of the ground state and stabilization of the excited state.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Following absorption of a photon, the molecule can relax to the lowest vibrational level of the first excited singlet state and then emit a photon to return to the ground electronic state. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference is known as the Stokes shift. 5-Methylchrysene (B135471) is known to exhibit a brilliant bluish-violet fluorescence under UV light. wikipedia.org

The fluorescence spectrum of this compound is expected to be a mirror image of its lowest energy absorption band (the α-band). The positions of the emission maxima will be influenced by the methyl and fluoro substituents in a manner similar to the absorption spectrum. The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are also important parameters that characterize the excited state dynamics of the molecule.

Interactive Data Table: Predicted Electronic Transitions for this compound

| Spectroscopic Technique | Predicted Wavelength Range (nm) | Transition Type | Notes |

| UV-Vis Absorption | 250-280 | p-band (β-band) | Intense absorption |

| UV-Vis Absorption | 280-330 | β'-band | Structured absorption |

| UV-Vis Absorption | 330-380 | α-band | Weaker, structured absorption |

| Fluorescence Emission | 360-450 | S₁ → S₀ | Expected bluish-violet emission |

Computational and Theoretical Chemistry Studies of 11 Fluoro 5 Methylchrysene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 11-Fluoro-5-methylchrysene. Methods such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and identify the most stable conformations.

Computational studies on related methylated PAHs have shown that such bay-region interactions can cause buckling of the aromatic rings. For this compound, quantum chemical calculations would likely predict a slightly non-planar structure. The fluorine substitution at the 11-position is not expected to introduce significant steric hindrance itself, but its electronic influence can subtly alter bond lengths and angles throughout the chrysene (B1668918) skeleton.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT calculation.

| Parameter | Predicted Value |

| C5-C6 Bond Length | ~1.47 Å |

| C11-C12 Bond Length | ~1.38 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (C4-C5-C6-C6a) | ~2-5° |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on similar aromatic systems.

Electronic Structure Analysis and Fluorine's Inductive Effects

The electronic structure of this compound is significantly influenced by the fluorine substituent. Fluorine is a highly electronegative atom, and its primary electronic influence on the aromatic system is through a strong electron-withdrawing inductive effect (-I effect). This effect involves the polarization of the sigma (σ) bonds, leading to a decrease in electron density at the carbon atom directly attached to the fluorine (C11) and, to a lesser extent, at adjacent carbon atoms.

This inductive withdrawal of electron density can be quantified through computational methods by calculating atomic charges. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be expected to show a significant partial positive charge on C11 and a corresponding partial negative charge on the fluorine atom.

The fluorine atom also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M effect). However, for halogens, the inductive effect typically dominates over the mesomeric effect in influencing the electronic properties of the aromatic ring.

The interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom shapes the electron density distribution across the molecule. This distribution is crucial in determining the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

An illustrative table of calculated electronic properties for this compound is presented below.

| Property | Predicted Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -2.2 eV |

| HOMO-LUMO Gap | ~ 3.6 eV |

| Mulliken Charge on F | ~ -0.4 e |

| Mulliken Charge on C11 | ~ +0.3 e |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on similar aromatic systems.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are generally in good agreement with experimental values. The calculated chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the fluorine atom would be expected to deshield the nearby carbon and hydrogen atoms, leading to larger chemical shift values for these nuclei.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions in PAHs like this compound are typically π → π* transitions.

A hypothetical table of predicted spectroscopic data for this compound is provided below.

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | δ (C11) | ~160-165 ppm (JC-F ~240-250 Hz) |

| ¹H NMR | δ (H12) | ~7.8-8.2 ppm |

| UV-Vis | λmax | ~280 nm, ~330 nm, ~380 nm |

Note: The data in this table is illustrative and represents typical values that would be expected from computational predictions for similar aromatic systems.

Computational Modeling of Reactivity and Reaction Pathways

Quantum chemical calculations are essential for understanding the reactivity of this compound and for modeling potential reaction pathways. The electronic structure calculations described earlier provide valuable reactivity indices. For example, the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

For PAHs, a significant area of interest is their metabolic activation to carcinogenic species. Computational studies on 5-methylchrysene (B135471) and its derivatives have focused on the formation of diol epoxides in the bay region, which are believed to be the ultimate carcinogens. Theoretical calculations can model the multi-step process of epoxidation and diol formation, determining the relative energies of intermediates and transition states. This information helps to predict the most favorable reaction pathway.

Investigation of Through-Space Electronic Interactions via Theoretical Methods

"Through-space" electronic interactions refer to non-covalent interactions between atoms or groups that are not directly bonded but are in close spatial proximity. In this compound, a potential through-space interaction could occur between the fluorine atom at the 11-position and the hydrogen atoms of the methyl group at the 5-position, or with other nearby protons, depending on the molecular conformation.

Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are well-suited for investigating these subtle interactions. These methods analyze the electron density and its derivatives to identify and characterize weak interactions like hydrogen bonds, van der Waals interactions, and steric clashes.

Reactivity and Mechanistic Investigations of 11 Fluoro 5 Methylchrysene

Chemical Reactivity of the Chrysene (B1668918) Core and Fluorine Substituent

The chemical reactivity of 11-fluoro-5-methylchrysene is characterized by the interplay between the electron-rich polycyclic aromatic hydrocarbon (PAH) core and the electron-withdrawing fluorine substituent. The chrysene ring system, a four-ring benzenoid PAH, is known to undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typical of aromatic compounds. wikipedia.org The presence of the methyl group at the 5-position can influence the regioselectivity of these reactions due to its electron-donating nature.

The fluorine atom at the 11-position introduces significant changes to the electronic properties of the chrysene core. Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong inductive electron withdrawal (-I effect). This effect can decrease the electron density of the aromatic system, potentially making it less susceptible to electrophilic attack compared to the parent 5-methylchrysene (B135471). However, the fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect). oup.com In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of fluorine can stabilize the intermediate Meisenheimer complex, thus facilitating the reaction. oup.com

The carbon-fluorine bond is exceptionally strong, making the fluorine substituent itself generally unreactive and a poor leaving group under many conditions. reddit.com This stability allows fluorine to be used as a label in mechanistic studies without being readily lost. nih.gov While elemental fluorine is highly reactive, once incorporated into an organic molecule like this compound, the fluoro-compound is characterized by this high bond strength, rendering that specific position resistant to metabolic attack and other chemical transformations. reddit.com The reactivity of fluorinated PAHs can also be harnessed in synthetic applications, where the electronic and steric effects of fluorine can direct the outcomes of reactions. oup.com

Influence of Fluorine Substitution on Aromatic System Oxidation Potentials (e.g., Cyclic Voltammetry Studies)

The introduction of a fluorine atom into an aromatic system significantly influences its electronic properties, including its oxidation potential. The high electronegativity of fluorine leads to a general lowering of the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This stabilization of the molecular orbitals means that more energy is typically required to remove an electron from the molecule.

Studies on other fluorinated aromatic systems have consistently shown this effect. For instance, the progressive fluorination of a benzene (B151609) ring leads to a less electron-rich π-system, which would correspond to a higher oxidation potential. rsc.org Therefore, it is expected that the oxidation potential of this compound would be higher than that of 5-methylchrysene. This increased resistance to oxidation can have significant implications for its metabolic fate, as enzymatic oxidation is a key step in the bioactivation of many PAHs.

The table below illustrates the expected qualitative effect of fluorine substitution on the electronic properties of 5-methylchrysene.

| Compound | Substituent Effect | Expected HOMO Energy Level | Expected Oxidation Potential |

|---|---|---|---|

| 5-Methylchrysene | -CH3 (electron-donating) | Higher | Lower |

| This compound | -F (electron-withdrawing) | Lower | Higher |

Mechanistic Probing of Enzymatic Transformations (e.g., Cytochrome P450-Mediated Reactions)

The metabolic activation of 5-methylchrysene, a known environmental carcinogen, is a critical area of study. inchem.orgca.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the PAH to more reactive metabolites. oup.comnih.govnih.gov Fluorine substitution serves as a powerful tool to investigate the mechanisms of these enzymatic transformations. epa.gov

Human CYP1A1, CYP1A2, and CYP1B1 are key enzymes in the metabolism of PAHs. oup.com For 5-methylchrysene, metabolism by human hepatic and pulmonary cytochrome P450 enzymes leads to the formation of several metabolites, including the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol). nih.govpsu.edunih.gov This dihydrodiol can be further epoxidized to form a highly reactive bay-region dihydrodiol epoxide, which is considered the ultimate carcinogenic metabolite that can bind to DNA. nih.gov

The strategic placement of a fluorine atom on the 5-methylchrysene skeleton can provide valuable insights into the regioselectivity of its metabolism. By blocking a potential site of metabolic attack, the fluorine atom can divert metabolism to other positions, helping to identify the key sites of enzymatic oxidation.

A key study investigated the tumor-initiating activity of a series of fluorinated 5-methylchrysene derivatives on mouse skin. aacrjournals.org This study included 1-fluoro, 3-fluoro, 6-fluoro, 7-fluoro, 9-fluoro, 11-fluoro, and 12-fluoro-5-methylchrysene (B1218068). The results showed that 1-fluoro, 3-fluoro, and 12-fluoro-5-methylchrysene were significantly less active than the parent compound, 5-methylchrysene. aacrjournals.org In contrast, 6-fluoro, 7-fluoro, 9-fluoro, and this compound were found to be as potent as 5-methylchrysene. aacrjournals.org

These findings strongly indicate that positions 1, 3, and 12 are directly involved in the metabolic activation of 5-methylchrysene to its ultimate carcinogenic form. The fact that this compound retained its high tumorigenic activity suggests that the 11-position is not a primary site for the metabolic transformations that lead to carcinogenesis. aacrjournals.org This use of fluorine as a probe helps to confirm that metabolic activation occurs predominantly in the 1,2,3,4-ring of 5-methylchrysene.

Studies on a metabolite of 5-methylchrysene, 5-hydroxymethylchrysene (B1213983) (5-HOMeC), further support this understanding of regioselectivity. The introduction of a fluorine atom at the 3-position of 5-HOMeC resulted in a dramatic decrease in tumorigenicity, whereas a fluorine at the 7-position had little effect. nih.gov In vitro metabolism of 3-fluoro-5-HOMeC showed that oxidation in the 1-4 ring was inhibited, while metabolism of 7-fluoro-5-HOMeC yielded the 1,2-dihydrodiol. nih.gov These results are analogous to those observed with fluorinated 5-methylchrysene and highlight the utility of fluorine labeling in pinpointing critical metabolic sites.

The following table summarizes the tumor-initiating activity of various fluoro-5-methylchrysene isomers relative to the parent compound.

| Compound | Position of Fluorine | Tumor-Initiating Activity Relative to 5-Methylchrysene |

|---|---|---|

| 1-Fluoro-5-methylchrysene | 1 | Less Active |

| 3-Fluoro-5-methylchrysene | 3 | Less Active |

| 6-Fluoro-5-methylchrysene | 6 | As Potent |

| 7-Fluoro-5-methylchrysene | 7 | As Potent |

| 9-Fluoro-5-methylchrysene | 9 | As Potent |

| This compound | 11 | As Potent |

| 12-Fluoro-5-methylchrysene | 12 | Less Active |

The strong carbon-fluorine bond is highly resistant to enzymatic cleavage by cytochrome P450 monooxygenases. As a result, introducing a fluorine atom at a specific position on a molecule effectively blocks metabolic oxidation at that site. This principle is fundamental to the use of fluorinated analogs in metabolic studies.

As demonstrated by the tumor-initiating activity studies, fluorine substitution at positions 1, 3, and 12 of 5-methylchrysene inhibits the metabolic activation pathway, leading to a loss of carcinogenicity. aacrjournals.org This indicates that these positions are crucial for the formation of the ultimate carcinogenic dihydrodiol epoxide. The inability of CYP enzymes to hydroxylate these fluorinated positions prevents the necessary initial oxidation steps.

Conversely, the observation that this compound retains its carcinogenic potency implies that the 11-position is not a site of metabolic attack leading to detoxification or activation. aacrjournals.org If the 11-position were a significant site for detoxification via hydroxylation, blocking it with fluorine might be expected to enhance carcinogenicity by shunting the metabolism towards the activation pathway. The fact that its activity is comparable to the parent compound suggests that metabolism at the 11-position is not a major pathway for 5-methylchrysene.

The inhibitory effect of fluorine on oxidative metabolism is a well-established phenomenon and has been observed with other classes of compounds as well. For example, in studies with fluorinated steroids, hydroxylation reactions catalyzed by CYP enzymes were blocked when fluorine was introduced at the site of metabolism. nih.govresearchgate.net

The carcinogenicity of 5-methylchrysene is attributed to its metabolic conversion into reactive intermediates that can form covalent adducts with cellular macromolecules, particularly DNA. The primary reactive intermediate is the bay-region dihydrodiol epoxide, trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene. nih.gov This electrophilic epoxide can react with the nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

While direct studies on the reactive intermediates and adducts of this compound are not detailed in the available literature, inferences can be drawn from its high tumor-initiating activity. aacrjournals.org Since this compound is as potent a carcinogen as 5-methylchrysene, it must be metabolized to a similarly reactive intermediate that forms DNA adducts. The fluorine at the 11-position does not prevent the formation of the bay-region dihydrodiol epoxide in the 1,2,3,4-ring. Therefore, it is highly probable that this compound is metabolized to 11-fluoro-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene. This fluorinated dihydrodiol epoxide would then be expected to form DNA adducts, primarily with guanine (B1146940) and adenine (B156593) residues, similar to the non-fluorinated parent compound. The introduction of fluorine into a PAH is known to alter its biological activity, and in some cases, this is attributed to fluorine-atom-induced conformational changes in the metabolite, which can affect its interaction with DNA. nih.gov

Photochemical Reactivity and Transformations

Polycyclic aromatic hydrocarbons are known to be photochemically active, and this reactivity can be influenced by substitution patterns. The photochemical synthesis of chrysenes and their derivatives often involves the Mallory reaction, which is an oxidative 6π-electrocyclization of stilbene-like precursors. qu.edu.qaresearchgate.net This method has been successfully used to prepare various methylchrysenes and has also been applied to the synthesis of fluorinated PAHs, including 6-fluorochrysene. nih.govqu.edu.qa The synthesis of fluorinated phenacenes, a class of compounds that includes chrysene, has also been achieved through the Mallory photoreaction of fluorinated diarylethenes. beilstein-journals.org

The photochemical reactions are typically carried out using a mercury lamp in a suitable solvent, often with an oxidizing agent like iodine to facilitate the aromatization of the cyclized intermediate. qu.edu.qabeilstein-journals.org The yields of these photochemical cyclizations can be quite high, making it a viable synthetic route to specifically substituted chrysenes. qu.edu.qa

Once formed, fluorinated PAHs can undergo further phototransformations in the environment. PAHs adsorbed on particles can be degraded upon exposure to light. inchem.org The presence of a fluorine substituent may alter the photophysical properties of the chrysene core, such as its absorption and fluorescence spectra. Studies on fluorinated phenacenes have shown that fluorination can cause a red-shift in the absorption and fluorescence bands compared to the parent compounds. beilstein-journals.org This change in the absorption spectrum could affect the rate and pathways of photochemical degradation. The high strength of the C-F bond suggests that photodehydrofluorination is a less likely transformation compared to other photochemical reactions of the aromatic system.

Electrochemical Behavior and Electron Transfer Processes

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented electrochemical properties of this compound. To date, specific experimental data regarding its electrochemical behavior and electron transfer processes have not been published. Consequently, key metrics such as redox potentials, the kinetics of electron transfer, and detailed mechanistic pathways remain uncharacterized.

While general principles of physical organic chemistry allow for qualitative predictions, the absence of empirical data prevents a detailed, quantitative analysis. For instance, the introduction of a fluorine atom, an electron-withdrawing group, into the chrysene aromatic system is expected to influence its electronic properties. This substitution typically lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such a modification would theoretically increase the ionization potential and electron affinity of the molecule, making it more resistant to oxidation and more susceptible to reduction compared to its non-fluorinated parent compound, 5-methylchrysene.

Similarly, the chrysene core is known to be electrochemically active and derivatives have been investigated for applications in electronic materials. However, the precise quantitative effects of the fluoro and methyl substituents at the 11- and 5-positions, respectively, on the stability of radical cations or anions and the rates of heterogeneous electron transfer at an electrode surface are not known.

Detailed research, likely involving techniques such as cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry, would be required to elucidate the electrochemical behavior of this compound. Such studies would provide valuable data on its redox potentials, the reversibility of its electron transfer processes, and the stability of the resulting charged species.

Data Tables

Due to the lack of available experimental data, no data tables on the electrochemical properties of this compound can be provided at this time.

Detailed Research Findings

No specific research findings on the electrochemical behavior or electron transfer processes of this compound are available in the current scientific literature.

Structure Activity Relationship Sar Studies of Fluorinated Methylchrysenes

Comparative Analysis of Fluorine Position on Chemical Reactivity

The position of the fluorine substituent on the 5-methylchrysene (B135471) skeleton has a profound impact on its biological activity, which is a direct manifestation of its chemical reactivity in a biological system. Studies on the tumor-initiating activity of various monofluorinated derivatives of 5-methylchrysene on mouse skin have provided critical insights into which regions of the molecule are essential for its carcinogenic properties.

A comparative study of several fluorinated 5-methylchrysene isomers revealed that the substitution of fluorine at certain positions significantly diminishes the compound's carcinogenicity, while substitution at other positions has little to no effect. Specifically, 1-fluoro-, 3-fluoro-, and 12-fluoro-5-methylchrysene (B1218068) were found to be less active than the parent compound, 5-methylchrysene. In stark contrast, 6-fluoro-, 7-fluoro-, 9-fluoro-, and 11-fluoro-5-methylchrysene exhibited potency comparable to that of 5-methylchrysene.

These findings strongly suggest that positions 1, 3, and 12 are directly involved in the metabolic activation of 5-methylchrysene into its ultimate carcinogenic form. The introduction of a fluorine atom at these positions likely hinders the enzymatic processes required for this activation. Conversely, the fact that this compound retains its high tumorigenic activity indicates that the 11-position is not a critical site for the metabolic activation pathway leading to carcinogenesis.

The following interactive table summarizes the comparative tumor-initiating activity of various fluorinated 5-methylchrysene derivatives, highlighting the effect of fluorine's position on chemical reactivity.

Elucidating the Role of Fluorine in Modulating Reactivity towards Biomolecules

The carcinogenicity of polycyclic aromatic hydrocarbons like 5-methylchrysene is intrinsically linked to their ability to be metabolized into reactive intermediates that can covalently bind to biological macromolecules such as DNA and proteins. The strategic placement of a fluorine atom can modulate this reactivity, providing a clearer picture of the mechanism of action.

The high tumor-initiating activity of this compound suggests that the fluorine atom at the 11-position does not impede the metabolic pathway that generates the ultimate carcinogen. The prevailing theory for the activation of many PAHs is the "bay-region" theory, which posits that diol epoxides formed in the bay region of the molecule are the ultimate carcinogenic metabolites. For 5-methylchrysene, this would involve the formation of a diol epoxide in the 1,2,3,4-ring.

The observation that fluorination at positions 1, 3, and 12 reduces carcinogenicity is consistent with this theory, as these positions are in or near the bay region, and a fluorine atom could sterically or electronically hinder the formation of the diol epoxide. Conversely, the 11-position is distant from this critical region. Therefore, the presence of a fluorine atom at this position does not interfere with the enzymatic epoxidation in the bay region, allowing the formation of the reactive species that can then interact with biomolecules.

While direct studies on the binding of this compound to biomolecules are not extensively detailed in the available literature, its high carcinogenic activity serves as strong indirect evidence of its ability to be metabolized into a form that readily reacts with cellular macromolecules, leading to the initiation of tumor formation.

Structure-Metabolism Relationships in Fluorinated Chrysene (B1668918) Isomers

The relationship between the structure of fluorinated chrysene isomers and their metabolism is a critical aspect of understanding their biological activity. The differential effects of fluorine substitution on the carcinogenicity of 5-methylchrysene provide a clear illustration of this relationship.

The metabolic activation of 5-methylchrysene is a multi-step process catalyzed by cytochrome P450 enzymes. The initial step is the oxidation of the aromatic ring to form an arene oxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation of the dihydrodiol yields a highly reactive diol epoxide.

The data from the fluorinated 5-methylchrysene analogs strongly support a metabolic pathway where the 1,2-dihydrodiol is a key proximate carcinogen. The fact that fluorination at positions 1 and 3, which are part of the ring that is oxidized to the 1,2-diol, inhibits tumorigenicity suggests that these positions are critical for the initial metabolic steps. The fluorine atom, with its strong electron-withdrawing nature, may deactivate the ring towards electrophilic oxidation by cytochrome P450 enzymes.

The following interactive table summarizes the inferred role of different positions in the metabolic activation of 5-methylchrysene based on the tumorigenicity data of its fluorinated derivatives.

Derivativization Strategies and Their Impact on Chemical Properties

While the primary focus of research on fluorinated methylchrysenes has been to probe their carcinogenic mechanisms, the principles of derivatization can be applied to modify their chemical properties for other potential applications or to further investigate their biological activity. Derivatization strategies for fluorinated PAHs, including a hypothetical derivatization of this compound, can be expected to influence a range of chemical properties.

One common derivatization strategy is the introduction of additional functional groups onto the aromatic core. For instance, the introduction of hydroxyl or amino groups could increase the polarity and water solubility of the molecule. This could, in turn, alter its bioavailability and metabolic fate. The introduction of bulky groups could be used to sterically hinder certain metabolic pathways or to modulate the molecule's ability to intercalate with DNA.

The electronic properties of the molecule can also be fine-tuned through derivatization. The introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, would raise the energy of the highest occupied molecular orbital (HOMO), potentially making the molecule more susceptible to oxidation. Conversely, the introduction of electron-withdrawing groups, such as nitro or cyano groups, would lower the energy of the lowest unoccupied molecular orbital (LUMO), which could impact its reduction potential and electronic absorption and emission properties.

Furthermore, derivatization can be employed to attach fluorophores or other reporter groups to the fluorinated chrysene scaffold. This would enable the tracking and visualization of the molecule within biological systems, providing more direct evidence of its localization and interaction with cellular components.

The synthesis of such derivatives could be achieved through various organic reactions, such as electrophilic aromatic substitution, although the regioselectivity of such reactions on the complex chrysene core would need to be carefully controlled. The presence of the fluorine atom in this compound could also influence the reactivity and regioselectivity of these derivatization reactions.

Future Directions and Emerging Research Areas

Development of Novel Fluorinating Agents and Methodologies for Complex PAHs

The synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs), where fluorine atoms are placed at specific positions, remains a significant area of research. oup.com Traditional direct fluorination methods often result in a mixture of regioisomers, which are difficult to separate. nih.gov Consequently, the development of more selective and efficient fluorinating agents and methodologies is a key focus.

Current research is exploring metal-mediated and catalyzed reactions for the controlled synthesis of F-PAHs. oup.com Techniques involving Al(III)-mediated, Pd(II)-catalyzed, and In(III)-catalyzed reactions of various fluoroalkenes have been developed to create specific F-PAH structures. oup.com Another important class of reagents is N-F agents, which are often easier and safer to handle than elemental fluorine. nih.govnih.gov Reagents like Selectfluor have proven effective for the fluorination of a wide range of substrates, including aromatic compounds, under various conditions. mdpi.com The fluorinating power of these N-F reagents can be tuned by modifying their chemical structure, allowing for greater control over the reaction. nih.gov

Future efforts are directed towards creating even more sophisticated fluorinating agents. This includes the development of PFAS-free synthesis routes to produce fluorinated compounds, addressing environmental concerns associated with per- and polyfluoroalkyl substances. sciencedaily.com Researchers are designing microfluidic flow systems that use safer fluorine sources, like caesium fluoride (B91410), to generate reactive intermediates for fluorination. sciencedaily.com Additionally, methods like the Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, are being adapted to synthesize complex F-PAHs. nih.gov

Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

Analyzing PAHs and their fluorinated analogs in various environments, particularly in water, presents significant challenges. mdpi.com Traditional methods like gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are powerful but are typically lab-based and not suited for real-time, on-site analysis. mdpi.com

Emerging research focuses on advanced spectroscopic techniques that allow for in situ and real-time monitoring. Fluorescence spectroscopy is a highly sensitive method for detecting PAHs. mdpi.comdtic.mil By preconcentrating analytes on suitable adsorbents, the detection limits can be pushed to parts-per-trillion levels. dtic.mil The development of novel sensor materials, such as those based on quantum dots, can further amplify the fluorescence signal for enhanced sensitivity. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is another promising technique that provides detailed molecular fingerprints of analytes at very low concentrations. mdpi.com The design of highly effective SERS-active substrates is crucial for improving the sensitivity of this method for PAH detection. mdpi.com Furthermore, immunosensing techniques, which utilize the specific binding between an antibody and a target analyte, are being developed for the portable and real-time screening of PAHs in water samples. mdpi.comresearchgate.net These bioanalytical methods can complement traditional laboratory techniques by providing rapid, on-site analysis. researchgate.net

Integrated Computational and Experimental Approaches for Reaction Prediction

The integration of computational chemistry with experimental work is becoming an indispensable tool for understanding and predicting the behavior of fluorinated molecules. nih.govnih.gov Density Functional Theory (DFT) has become a powerful method for predicting the ¹⁹F NMR spectra of fluorinated organic compounds. nih.gov This is particularly valuable as it can help identify reaction products and metabolites even when authentic standards are not available, a common challenge in environmental fate studies. nih.gov

Computational models are also used to elucidate reaction mechanisms and understand the impact of fluorine substitution on molecular structure and noncovalent interactions. nih.gov By calculating the energies of different conformations and the nature of intermolecular bonds (like hydrogen bonds), researchers can predict the three-dimensional structure of fluorinated compounds and their complexes. nih.gov This synergy between high-level computation and advanced spectroscopy allows for a detailed assessment of how fluorine atoms modulate the physical and chemical properties of a molecule. nih.gov This predictive power accelerates the design of new molecules and the understanding of their environmental behavior by, for example, calculating bond-breaking enthalpies to predict degradation pathways. nih.gov

Exploration of New Chemical Transformations and Derivative Synthesis

Fluorinated PAHs are not only targets of synthesis but are also valuable intermediates for creating more complex, higher-order molecules. The unique reactivity imparted by the fluorine atom can be harnessed for novel chemical transformations.

For instance, the fluorine atom can act as a leaving group in certain reactions, enabling the extension of the PAH core. oup.com Domino reactions catalyzed by In(III) have been used to create a benzene (B151609) ring extension cycle, where F-PAH products serve as starting materials for even larger aromatic systems. oup.com Furthermore, F-PAHs can be converted into fluorine-free, higher-order PAHs through processes involving defluorination. oup.com For example, ortho-brominated F-PAHs can serve as precursors to generate highly reactive aryne intermediates, which can then be trapped to build more complex aromatic structures. oup.com The ability to selectively introduce and then remove or transform fluorine substituents provides a powerful tool for synthetic chemists to access novel molecular architectures that would be difficult to prepare otherwise. oup.comrsc.org

Broader Implications of Fluorinated PAHs in Chemical and Environmental Sciences

The introduction of fluorine into a PAH scaffold has profound implications that extend from materials science to environmental analysis. Fluorine substitution can significantly alter the physicochemical properties of the parent PAH, such as its solubility and electronic characteristics (HOMO-LUMO energy levels). researchgate.net These modifications make F-PAHs attractive building blocks for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

In environmental science, monofluorinated PAHs are being explored as highly effective internal standards for the trace analysis of their non-fluorinated counterparts. researchgate.net Because the physicochemical properties of F-PAHs are very similar to the parent PAHs, they behave similarly during sample preparation and analysis, making them excellent tracers. researchgate.net The strong carbon-fluorine bond is resistant to degradation, meaning the fluorine acts as a stable label. researchgate.net

However, this same stability raises environmental concerns. Many organofluorine compounds are persistent in the environment and can accumulate in biological systems. nih.gov The widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials means that their environmental fate is an area of active investigation. nih.gov While some PAHs are known for their toxic and carcinogenic properties, the long-term health and environmental effects of their fluorinated analogs are not yet fully understood and require further study. nih.gov

Q & A

Q. What experimental strategies elucidate the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Conduct OECD 307 batch tests for soil degradation under aerobic/anaerobic conditions. Measure log (octanol-water partition coefficient) via shake-flask method to assess bioaccumulation. Pair with GC-MS analysis of degradation metabolites (e.g., hydroxylated derivatives). Compare to non-fluorinated chrysene analogs to isolate fluorine’s impact on environmental fate .

Q. How can the carcinogenic mechanism of this compound be studied at the molecular level?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., TP53) to assess DNA adduct formation via -postlabeling. Map metabolic activation pathways using cytochrome P450 isoform-specific inhibitors. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., Nrf2/ARE signaling). Validate findings in transgenic mouse models (e.g., Tg.AC ) with dose-response tumor studies .

Q. What statistical approaches are robust for analyzing dose-response relationships in tumorigenicity studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software to estimate threshold doses. Use Cox proportional hazards models for time-to-tumor data. Address censoring and competing risks via Kaplan-Meier survival analysis. Report confidence intervals and sensitivity analyses to account for inter-laboratory variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.